3-benzyloxy-6-bromo-2-chlorophenol chemical structure and properties
3-benzyloxy-6-bromo-2-chlorophenol chemical structure and properties
An In-Depth Technical Guide to 3-Benzyloxy-6-bromo-2-chlorophenol: Structure, Properties, and Synthetic Strategies for Drug Discovery
This technical guide provides a comprehensive overview of 3-benzyloxy-6-bromo-2-chlorophenol, a halogenated and benzyloxy-substituted phenol with potential applications as a key intermediate in the synthesis of complex molecules for drug discovery and development. Given the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from structurally related analogues and fundamental principles of organic chemistry to provide a robust predictive profile. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Chemical Identity and Molecular Structure
The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity and structure. The arrangement of atoms and functional groups in 3-benzyloxy-6-bromo-2-chlorophenol dictates its reactivity, physical properties, and potential biological interactions.
IUPAC Name: 3-(Benzyloxy)-6-bromo-2-chlorophenol
Molecular Formula: C₁₃H₁₀BrClO₂
Molecular Weight: 329.58 g/mol
The structure features a phenol ring substituted with a bromine atom, a chlorine atom, and a benzyloxy group. The presence of these distinct functional groups provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.
Caption: 2D structure of 3-benzyloxy-6-bromo-2-chlorophenol.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Off-white to beige solid | Based on related halogenated phenols. |
| Melting Point | 80-90 °C | Estimated based on the increased molecular weight and intermolecular forces from the benzyloxy group compared to simpler bromochlorophenols. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). | The large hydrophobic benzyloxy group and halogen substituents decrease water solubility. |
| pKa | ~7-8 | The electron-withdrawing halogen substituents are expected to make the phenolic proton more acidic than phenol itself. |
| LogP | ~4.5 | Predicted to be highly lipophilic due to the presence of the benzyl group and halogens. |
Proposed Synthetic Route
A plausible and efficient synthesis of 3-benzyloxy-6-bromo-2-chlorophenol can be designed based on well-established organic transformations. A multi-step approach starting from a commercially available precursor is outlined below. The choice of each step is guided by the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.
A potential starting material could be 2-chlorophenol. The synthetic strategy would involve the sequential introduction of the bromine and benzyloxy groups.
Step 1: Bromination of 2-Chlorophenol The hydroxyl group is a strong ortho-, para-director. To achieve bromination at the 6-position (para to the hydroxyl group), a selective brominating agent is required.
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Reaction: 2-Chlorophenol is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
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Rationale: This reaction is a standard electrophilic aromatic substitution. The hydroxyl group activates the ring, and the para position is sterically accessible.
Step 2: Benzylation of 4-Bromo-2-chlorophenol The introduction of the benzyl protecting group on the hydroxyl moiety is a standard etherification reaction.
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Reaction: The resulting 4-bromo-2-chlorophenol is treated with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.
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Rationale: The base deprotonates the acidic phenolic proton to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide in an Sₙ2 reaction.
Step 3: Ortho-Lithiation and Introduction of the Hydroxyl Group This step is more complex and would involve directed ortho-metalation. However, a more straightforward approach would be to start with a precursor that already has the three substituents in the desired positions.
A more practical synthetic approach would start from a molecule that simplifies the regiochemical challenges. For instance, starting with a pre-functionalized benzene ring and building the desired substitution pattern.
A plausible alternative synthesis is outlined in the workflow below:
Caption: Proposed multi-step synthesis of 3-benzyloxy-6-bromo-2-chlorophenol.
Spectroscopic Analysis (Predicted)
Structural confirmation of the synthesized 3-benzyloxy-6-bromo-2-chlorophenol would rely on standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the phenol and benzyl rings. The two protons on the phenol ring should appear as doublets in the aromatic region. The benzylic protons will likely appear as a singlet around 5 ppm. The protons of the phenyl group of the benzyloxy moiety will show characteristic signals in the 7.2-7.5 ppm range.
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¹³C NMR: The spectrum should display 13 distinct signals corresponding to the 13 carbon atoms in the molecule, confirming the presence of both aromatic rings and the benzylic carbon.
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IR Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretch (if the hydroxyl group is protected) and the presence of C-O-C stretching vibrations for the ether linkage, as well as C-Br and C-Cl stretching frequencies. For the final product with the free phenol, a characteristic broad O-H stretch would be observed.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Safety and Handling
The safety precautions for handling 3-benzyloxy-6-bromo-2-chlorophenol can be inferred from the Safety Data Sheets (SDS) of structurally similar compounds like 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol.[2][3]
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GHS Hazard Statements:
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
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Use only outdoors or in a well-ventilated area.[2]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
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Wash skin thoroughly after handling.[3]
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
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If swallowed, immediately call a POISON CENTER or doctor/physician.[3]
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Potential Applications in Drug Development
Halogenated phenols and their derivatives are important structural motifs in many biologically active compounds and are frequently used as intermediates in the synthesis of pharmaceuticals.
Building Block for Enzyme Inhibitors: The structural analogue, 3-bromo-2-chlorophenol, has been reported as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs used to treat cancer.[6] The benzyloxy group in the target compound can serve as a protecting group or be a part of the final pharmacophore.
The bromophenol scaffold is also found in compounds that exhibit inhibitory activity against various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[7] Naturally occurring bromophenols have also shown antioxidant and antimicrobial activities.[8][9]
Caption: Potential applications of 3-benzyloxy-6-bromo-2-chlorophenol as a scaffold in drug discovery.
The strategic placement of the bromo, chloro, and benzyloxy groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for high-throughput screening. The benzyloxy group can be readily cleaved to reveal the free phenol, which can participate in hydrogen bonding with biological targets or serve as a handle for further derivatization.
Conclusion
3-Benzyloxy-6-bromo-2-chlorophenol is a promising, albeit under-characterized, chemical entity with significant potential as a versatile intermediate in medicinal chemistry and drug development. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its structure, properties, and a plausible synthetic strategy. The insights into its potential applications, derived from the established bioactivities of related bromophenol derivatives, underscore its value for further investigation by researchers and scientists in the pharmaceutical field. The synthetic routes and safety protocols outlined herein provide a solid foundation for the future synthesis and utilization of this compound in the quest for novel therapeutics.
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